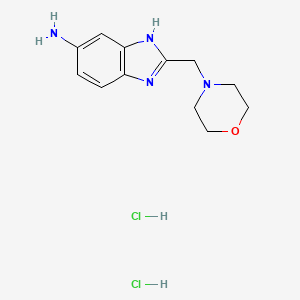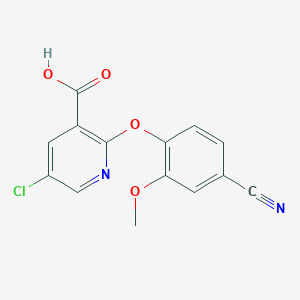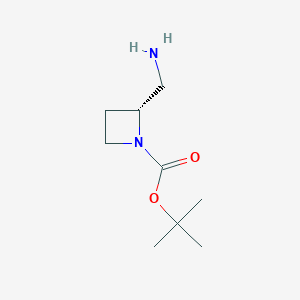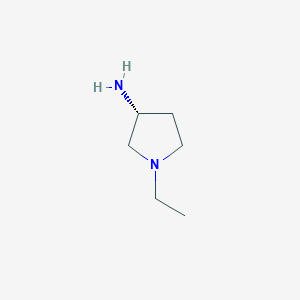
2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine
Vue d'ensemble
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.
Synthesis Analysis
Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions used in the synthesis process. The yield and purity of the product are also important considerations.Molecular Structure Analysis
Molecular structure analysis involves studying the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This includes its reactivity with other substances, the products formed, and the conditions under which the reactions occur.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, density, and chemical stability.Applications De Recherche Scientifique
Synthesis of Pesticides : 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine is a key component in the synthesis of pesticides. The review by Lu Xin-xin (2006) discussed various synthesis processes for this compound, highlighting its importance in agrochemical applications.
Synthesis Reaction Principles : The paper by Liu Guang-shen (2014) analyzed the synthesis reaction principles of 2-Chloro-(trifluoromethyl)pyridine. It emphasized the role of the pyridine ring and the presence of electron-withdrawing groups in determining the feasibility of side-chain chlorination.
Preparation of Halopyridinecarboxylic Acids : Research by F. Cottet & M. Schlosser (2004) demonstrated the utility of 2-chloro-4-(trifluoromethyl)pyridine in preparing various isomeric halopyridinecarboxylic acids, which have potential applications in pharmaceuticals and other chemical industries.
Halogen Shuffling in Pyridines : The study by F. Mongin et al. (1998) explored the halogen shuffling in pyridines, demonstrating the conversion of 2-chloro-6-(trifluoromethyl)pyridine into various iodine derivatives. This process is crucial for the manipulation of pyridine compounds in various chemical syntheses.
Synthesis of Novel Heterocyclic Molecules : A study conducted by P. Murthy et al. (2017) focused on synthesizing and characterizing novel heterocyclic molecules using 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine. This research contributes significantly to the development of new compounds with potential applications in materials science and pharmaceuticals.
Application in Pharmaceuticals and Biochemicals : Li Zheng-xiong (2004) summarized the applications of 2-chloro-5-trifluoromethyl pyridine as intermediates in pharmaceuticals, agrochemicals, and biochemicals, particularly in herbicides.
Safety And Hazards
The safety and hazards associated with a compound include its toxicity, flammability, and environmental impact. This information is typically found in the compound’s Material Safety Data Sheet (MSDS).
Orientations Futures
Future directions might involve further studies to better understand the compound’s properties, potential applications, and safety implications. This could include additional laboratory experiments, computational studies, or industrial applications.
Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a less-studied compound, some of this information may not be available. In such cases, similar compounds or related research might provide useful insights. It’s always important to refer to the latest research and safety data when working with chemical compounds.
Propriétés
IUPAC Name |
2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF4N/c13-11-10(7-2-1-3-9(14)4-7)5-8(6-18-11)12(15,16)17/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCASTPMUZREDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(N=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B1393015.png)


![2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole](/img/structure/B1393024.png)

![[1,2,4]Triazolo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B1393026.png)

![2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1393031.png)

![2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B1393034.png)


